(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
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Overview
Description
(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anticancer Evaluation
Compounds with complex structures, including pyrazole and oxadiazole moieties similar to the queried compound, have been synthesized and evaluated for anticancer activities. For instance, a study involved the synthesis of various heterocyclic compounds and their evaluation as potential anticancer agents (Gouhar & Raafat, 2015). These compounds were created through reactions with different nucleophile agents, leading to the formation of hydroxy pyrazole and hydroxy oxazole derivatives, among others.
Biological Activity Screening
Another research focused on synthesizing novel derivatives from key intermediates, incorporating isoxazole, oxadiazole, and pyrazolyl methanone oxime derivatives. The structures of the products were confirmed using spectral data, and their antibacterial activity was evaluated (Sangepu et al., 2016).
Antioxidant and Antimicrobial Activities
Further studies have synthesized new derivatives containing 1,3,4-oxadiazole and pyrazole moieties, exploring their antioxidant and antimicrobial potentials. Compounds were assessed for their ability to scavenge free radicals and inhibit the growth of various microbial strains, highlighting the diverse biological activities of these heterocyclic compounds (Bassyouni et al., 2012).
Structural Characterization and Molecular Docking
The structural characterization and molecular docking studies of synthesized compounds provide insights into their potential interaction mechanisms with biological targets. For example, novel pyrazole-incorporated isoxazole derivatives were synthesized, characterized, and subjected to docking studies to predict their binding affinities towards target enzymes or receptors, offering a pathway to understanding their biological activities (Radhika et al., 2020).
Mechanism of Action
Target of action
The compound contains an oxadiazole ring, a pyrazole ring, and a pyrrolidine ring. Compounds containing these rings are known to exhibit various biological activities . They can bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of action
The exact mode of action would depend on the specific targets this compound interacts with. Generally, compounds with these rings can interact with their targets through various types of chemical bonds and intermolecular forces, leading to changes in the targets’ functions .
Biochemical pathways
The affected pathways would depend on the specific targets of this compound. Indole derivatives, for example, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it targets enzymes involved in a disease pathway, it could potentially inhibit or enhance the activity of these enzymes, leading to therapeutic effects .
Properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-12-18(13(2)24(4)22-12)20(26)25-10-16(15-8-6-5-7-9-15)17(11-25)19-21-14(3)23-27-19/h5-9,16-17H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWGWBFCODBEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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